2-(4-Nitrophenyl)propan-2-amine
Overview
Description
2-(4-Nitrophenyl)propan-2-amine is an organic compound with the molecular formula C9H12N2O2. It is characterized by the presence of a nitrophenyl group attached to a propan-2-amine backbone. This compound is primarily used in research settings and has various applications in chemistry and biology.
Scientific Research Applications
2-(4-Nitrophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)propan-2-amine typically involves the nitration of a suitable precursor followed by amination. One common method starts with the nitration of 4-nitroacetophenone to form 4-nitro-α-methylstyrene, which is then subjected to reductive amination to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and amination under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(4-aminophenyl)propan-2-amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)ethan-1-amine: Similar structure but with an ethyl instead of a propyl group.
4-Nitrophenylpropan-1-amine: Similar structure but with the amine group attached to the first carbon of the propyl chain.
Uniqueness
2-(4-Nitrophenyl)propan-2-amine is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The presence of the nitro group and the propan-2-amine backbone provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-nitrophenyl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,10)7-3-5-8(6-4-7)11(12)13/h3-6H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRHCXMURYDHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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